N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide
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Overview
Description
Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms in the ring. They are known for their diverse pharmacological effects and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . They are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .Molecular Structure Analysis
The basic structure of a pyrazole molecule consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure of the specific compound you mentioned would be a derivative of this basic structure.Chemical Reactions Analysis
Pyrazoles can participate in a wide variety of chemical reactions. They are often used as reagents in the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical and Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have diverse and valuable synthetical, biological, and photophysical properties .Scientific Research Applications
Synthesis and Anti-HIV Activity
A novel series of pyrazole derivatives was synthesized and evaluated for anti-HIV-1 activity. These compounds exhibited significant anti-HIV-1 activity, with some showing median effective concentration (EC50) values less than 20 μM. This highlights the potential of pyrazole derivatives in developing new antiviral drugs (Aslam et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Pyrazole derivatives have shown promising antimicrobial, anti-inflammatory, and analgesic activities. A study on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment and tumor inhibition demonstrated significant analgesic and anti-inflammatory effects, underscoring their therapeutic potential in managing pain and inflammation (Faheem, 2018).
Antitumor Agents
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has indicated their potency as anti-tumor agents. These compounds were evaluated against hepatocellular carcinoma cell lines, revealing promising anti-tumor activities. This underscores the potential of pyrazole derivatives in cancer therapy (Gomha et al., 2016).
Electrochromic and Photovoltaic Applications
Pyrazole derivatives have been studied for their electrochromic properties and applications in photovoltaic systems. For instance, poly(bis-EDOT-pyridine)s derivatives demonstrated electrolyte-controlled redox conductivity and n-type doping, indicating their potential in developing advanced materials for electronic and photovoltaic applications (Dubois et al., 2004).
Corrosion Inhibition
Pyrazoline derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic media. Their high inhibition efficiency and the ability to adsorb on the steel surface make them valuable for protecting metals against corrosion, highlighting their industrial application potential (Lgaz et al., 2018).
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects . They are often used in the synthesis of organic molecules with versatile functionalities , and have shown potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have shown to inhibit enzymes or bind to receptors, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Pyrazole derivatives have been known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Future Directions
Properties
IUPAC Name |
N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11(2)8-19-17(23)18(24)20-16-13-9-27(25,26)10-14(13)21-22(16)15-7-5-4-6-12(15)3/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSQDECDIQXXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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